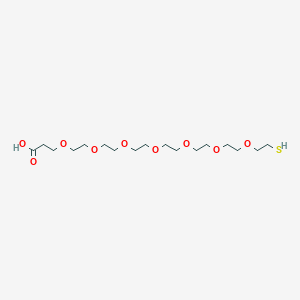

HS-Peg7-CH2CH2cooh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H34O9S |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C17H34O9S/c18-17(19)1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27/h27H,1-16H2,(H,18,19) |

InChI Key |

ALKVYCHUZRNUCE-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCS)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to HS-Peg7-CH2CH2cooh (Thiol-PEG7-propionic acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-Peg7-CH2CH2cooh, also known as Thiol-PEG7-propionic acid, is a heterobifunctional crosslinker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a seven-unit polyethylene glycol (PEG) spacer.[1] This distinct architecture provides a versatile tool for researchers in bioconjugation, drug delivery, and nanotechnology. The hydrophilic PEG chain enhances solubility and biocompatibility, while the terminal reactive groups allow for the covalent linkage of diverse molecular entities.[1][2] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.

Core Properties and Specifications

Quantitative data for this compound are summarized in the table below. These specifications are crucial for experimental design, including stoichiometry calculations and storage conditions.

| Property | Value | Reference(s) |

| Synonyms | Thiol-PEG7-propionic acid | [3] |

| Molecular Formula | C17H34O9S | [4] |

| Molecular Weight | 414.51 g/mol | |

| Appearance | White Solid or Colorless Liquid | |

| Purity | Typically ≥90% or ≥95% | |

| Storage Conditions | -18°C for long-term storage, protect from light and oxygen |

Key Applications

The dual functionality of this compound makes it a valuable reagent in several advanced research areas:

-

Bioconjugation: The thiol and carboxylic acid groups enable the linking of proteins, peptides, antibodies, and other biomolecules.

-

Drug Delivery and Nanomedicine: It can be used to attach targeting ligands to nanoparticles or to conjugate drugs to carrier molecules, improving their pharmacokinetic profiles.

-

PROTAC (Proteolysis Targeting Chimera) Synthesis: This linker is frequently employed to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs for targeted protein degradation.

-

Surface Modification: The thiol group can anchor the molecule to gold or other metallic surfaces, while the carboxylic acid can be used to attach other functionalities.

Experimental Protocols

The following are detailed methodologies for the most common reactions involving this compound.

Carboxylic Acid Activation and Amide Bond Formation with Primary Amines

This protocol describes the activation of the carboxylic acid group using the EDC/NHS system for subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

Dissolve this compound in the Activation Buffer.

-

Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Amine:

-

Immediately add the activated this compound solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 for optimal coupling.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Remove excess crosslinker and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

-

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of HS-PEG7-CH2CH2COOH

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of HS-PEG7-CH2CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals working in bioconjugation, drug delivery, and materials science.

Core Chemical Properties

This compound is a versatile crosslinking reagent characterized by a thiol group (-SH) at one end and a carboxylic acid group (-COOH) at the other, connected by a seven-unit polyethylene glycol spacer. This structure imparts both hydrophilicity and reactive functionality, making it a valuable tool in biological and chemical research.[1][2][3][4][5]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C17H34O9S | |

| Molecular Weight | 414.51 g/mol | |

| Appearance | White Solid or Colorless Liquid | |

| Storage Conditions | -18°C, protected from light and oxygen |

Solubility and Acidity

This compound exhibits good solubility in a range of solvents due to its hydrophilic PEG chain. General pKa values for the functional groups are also provided.

| Property | Description | Source |

| Solubility | Soluble in common aqueous solutions and most organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | |

| pKa (Thiol) | Approximately 10. The reactivity of the thiol group increases at pH values above its pKa due to the formation of the more nucleophilic thiolate anion. | |

| pKa (Carboxylic Acid) | Approximately 4-5. The carboxylic acid can be deprotonated at neutral pH, making it reactive towards coupling agents. |

Reactivity and Bioconjugation

The heterobifunctional nature of this compound allows for selective and sequential conjugation to two different molecules.

Thiol Group Reactivity

The thiol group is highly reactive towards maleimides, sulfhydryl-reactive reagents, and the surfaces of noble metals like gold. The reaction with maleimides to form a stable thioether bond is a common strategy in bioconjugation. The kinetics of this reaction are pH-dependent, with faster rates observed at higher pH. To control the reaction speed, using acidic buffers can be beneficial.

Carboxylic Acid Group Reactivity

The terminal carboxylic acid can be coupled to primary amines to form a stable amide bond. This reaction is typically mediated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2, while the subsequent reaction with the amine is optimal at a pH of 7-8.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and application of this compound.

Characterization Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring a ¹H NMR spectrum to confirm the structure of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum with a spectral width of approximately -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Expected Chemical Shifts:

-

PEG backbone: A complex multiplet around 3.6 ppm.

-

-CH₂-S-: A triplet adjacent to the thiol group.

-

-CH₂-COOH: A triplet adjacent to the carboxylic acid.

-

-SH: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-

-COOH: A broad singlet at a downfield chemical shift (typically >10 ppm).

-

3.1.2. Mass Spectrometry (MS)

To determine the molecular weight and purity of this compound:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the ionization source (e.g., water/acetonitrile for electrospray ionization - ESI).

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI).

-

Analysis: Acquire the mass spectrum in either positive or negative ion mode.

-

Expected Results:

-

In positive ion mode, the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight plus a proton.

-

In negative ion mode, the deprotonated molecule [M-H]⁻.

-

Fragmentation of the PEG chain may be observed, typically with losses of ethylene glycol units (44 Da). Fragmentation may also occur near the functional groups.

-

Application Protocols

3.2.1. Amine Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule.

-

Activation:

-

Dissolve this compound in an appropriate buffer (e.g., 0.1 M MES, pH 4.7-6.0).

-

Add a molar excess of EDC and NHS (or Sulfo-NHS for aqueous reactions). A typical molar ratio is 1:2:1 (PEG:EDC:NHS).

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation:

-

Add the amine-containing molecule to the activated PEG solution. The reaction with the amine is more efficient at a slightly higher pH (7-8), so the pH may be adjusted with a suitable buffer (e.g., PBS).

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a primary amine (e.g., hydroxylamine or Tris buffer).

-

Purify the conjugate using appropriate techniques such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents.

-

3.2.2. Functionalization of Gold Nanoparticles (AuNPs)

This protocol outlines the attachment of the thiol group of this compound to the surface of gold nanoparticles.

-

Nanoparticle Preparation: Synthesize or obtain a suspension of citrate-stabilized gold nanoparticles in an aqueous solution.

-

PEGylation:

-

Add a solution of this compound to the AuNP suspension. A significant molar excess of the PEG linker is typically used.

-

Stir the mixture gently at room temperature for 12-24 hours to allow for the formation of the gold-thiol bond.

-

-

Purification:

-

Remove excess and unbound PEG linker by centrifugation.

-

Resuspend the nanoparticle pellet in a fresh buffer or deionized water. Repeat the centrifugation and resuspension steps several times to ensure complete removal of unreacted PEG.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

References

Navigating the Aqueous Realm: A Technical Guide to the Solubility of HS-Peg7-CH2CH2cooh

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, HS-Peg7-CH2CH2cooh, plays a pivotal role in the landscape of bioconjugation and drug delivery. Its unique architecture, featuring a terminal thiol group and a carboxylic acid connected by a seven-unit polyethylene glycol (PEG) spacer, offers a versatile tool for covalently linking molecules and modifying surfaces. A critical parameter governing its utility is its solubility in aqueous buffers, which directly impacts reaction efficiency, purification, and the overall performance of the resulting conjugates. This guide provides an in-depth exploration of the factors influencing the aqueous solubility of this compound, offering insights for its effective application.

Understanding the Molecular Contributions to Solubility

The solubility of this compound in aqueous media is a direct consequence of the interplay between its constituent functional groups and the PEG backbone. The polyethylene glycol chain is inherently hydrophilic due to the repeating ethylene oxide units, which readily form hydrogen bonds with water molecules.[1] This characteristic is a primary driver for the use of PEG linkers to enhance the solubility of hydrophobic molecules.[2][3][4]

The terminal functional groups, a thiol (-SH) and a carboxylic acid (-COOH), also significantly influence solubility, particularly in a pH-dependent manner.

-

Carboxylic Acid Group: The propionic acid moiety introduces an ionizable group. At pH values above its acid dissociation constant (pKa), the carboxylic acid will be deprotonated to form a negatively charged carboxylate ion (-COO⁻). This charged species enhances electrostatic interactions with polar water molecules, thereby increasing aqueous solubility.[5]

-

Thiol Group: The thiol group is weakly acidic and can be deprotonated at higher pH values to form a thiolate anion (-S⁻). While its impact on solubility is generally less pronounced than the carboxylic acid, its ionization state can still contribute to the overall polarity and solubility of the molecule.

Expected Solubility Behavior in Common Aqueous Buffers

| Buffer System | Expected Solubility Behavior | Rationale |

| Phosphate-Buffered Saline (PBS) | Good to Excellent | Typically at a physiological pH of ~7.4, the carboxylic acid will be predominantly in its deprotonated, highly soluble carboxylate form. |

| TRIS (tris(hydroxymethyl)aminomethane) Buffer | Good to Excellent | Similar to PBS, at a typical working pH range of 7 to 9, the carboxylic acid will be deprotonated, promoting solubility. |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Buffer | Good to Excellent | With a pKa around 7.5, HEPES buffers are commonly used at physiological pH, ensuring the carboxylic acid is ionized and soluble. |

| Acetate Buffers | pH-Dependent | In acidic acetate buffers (e.g., pH 4-5), the carboxylic acid will be protonated (-COOH), reducing its polarity and likely decreasing aqueous solubility compared to physiological pH buffers. |

It is important to note that the presence of salts in buffers, such as sodium chloride in PBS, can also influence solubility. In some cases, high salt concentrations can lead to a "salting-out" effect, reducing the solubility of PEGylated compounds.

Factors Influencing the Solubility of PEGylated Linkers

The solubility of PEG linkers like this compound is a multifactorial property. Key considerations for researchers include:

-

PEG Chain Length: Longer PEG chains generally lead to increased hydrophilicity and, consequently, higher aqueous solubility.

-

Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.

-

Presence of Charged Groups: The incorporation of ionizable groups, such as the carboxylic acid in this compound, significantly enhances water solubility, especially at pH values where these groups are charged.

-

Molecular Weight: While longer PEG chains increase solubility, the overall molecular weight can also play a role. Larger molecules may require more energy to be solvated.

Experimental Protocol: A General Workflow for Determining Aqueous Solubility

For researchers requiring precise solubility data for their specific application, the following experimental workflow provides a robust framework.

Caption: A generalized experimental workflow for determining the aqueous solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the desired aqueous buffers (e.g., PBS pH 7.4, Acetate buffer pH 5.0).

-

Ensure enough solid is present to achieve saturation, indicated by the presence of undissolved material.

-

-

Equilibration:

-

Agitate the vials at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully collect a known volume of the clear supernatant.

-

Quantify the concentration of dissolved this compound using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is often a preferred method due to its sensitivity and specificity. UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore.

-

-

Determination of Solubility Limit:

-

The measured concentration represents the solubility limit of the compound in the specific buffer and at the tested temperature.

-

Logical Relationships in Solubility

The interplay of factors governing the solubility of this compound can be visualized as a logical relationship diagram.

Caption: Factors influencing the aqueous solubility of this compound.

References

Technical Guide: Synthesis of Thiol-PEG7-propionic Acid

This document provides a detailed overview of a feasible synthetic route for Thiol-PEG7-propionic acid, a heterobifunctional PEG linker. The information is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Overview and Synthetic Strategy

Thiol-PEG7-propionic acid is a valuable crosslinking agent used in bioconjugation and drug delivery. Its structure incorporates a terminal thiol group for reaction with maleimides or for disulfide formation, and a terminal propionic acid for conjugation to amines via amide bond formation. The heptaethylene glycol (PEG7) spacer arm provides water solubility and flexibility.

The synthesis of this molecule is not widely documented in a single, comprehensive protocol. Therefore, a logical, multi-step synthetic route is proposed based on established reactions for PEGylation and functional group interconversion. The overall strategy involves:

-

Starting with a commercially available, mono-protected PEG derivative to ensure regioselectivity. A common choice is monomethyl ether PEG (mPEG).

-

Functionalization of the free hydroxyl group to introduce the carboxylic acid moiety.

-

Conversion of the methyl ether to a hydroxyl group , followed by its transformation into the desired thiol group.

This guide will detail a plausible and referenced approach to achieve the synthesis of the target molecule.

Proposed Synthesis Route

The proposed synthetic pathway begins with O-(2-aminoethyl)heptaethylene glycol and proceeds through the protection of the amine, introduction of the propionic acid moiety via Michael addition, deprotection of the amine, and subsequent conversion to a thiol.

Workflow of the Synthesis

Caption: Proposed multi-step synthesis of Thiol-PEG7-propionic acid.

Experimental Protocols

The following protocols are adapted from established chemical transformations on PEG linkers. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Step 1: Protection of the Amine Group

-

Reaction: O-(2-aminoethyl)heptaethylene glycol is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the primary amine as a tert-butyloxycarbonyl (Boc) carbamate.

-

Protocol:

-

Dissolve O-(2-aminoethyl)heptaethylene glycol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add triethylamine (Et₃N) (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.2 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Boc-NH-PEG7-OH.

-

Step 2: Introduction of the Acrylate Moiety

-

Reaction: The terminal hydroxyl group of the Boc-protected PEG is esterified with acryloyl chloride.

-

Protocol:

-

Dissolve Boc-NH-PEG7-OH (1 equivalent) in anhydrous DCM.

-

Add Et₃N (2.0 equivalents) and cool the mixture to 0 °C.

-

Add acryloyl chloride (1.5 equivalents) dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

-

Purify by column chromatography to obtain Boc-NH-PEG7-acrylate.

-

Step 3: Michael Addition to Form the Propionic Acid Precursor

-

Reaction: A Michael addition of a thiol, such as thiophenol, to the acrylate ester, followed by hydrolysis, will yield the propionic acid.

-

Protocol:

-

Dissolve Boc-NH-PEG7-acrylate (1 equivalent) in a suitable solvent like THF.

-

Add thiophenol (1.2 equivalents) and a catalytic amount of a base like Et₃N.

-

Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

The resulting thioether can be carried forward to the deprotection step. For the formation of the propionic acid, an alternative is the reaction with a protected thiolopropionic acid derivative, which is a more complex route. A more direct approach from the alcohol is often preferred.

-

Alternative, More Direct Route to Propionic Acid Moiety:

Step 2a: Tosylation of the Hydroxyl Group

-

Reaction: The hydroxyl group of Boc-NH-PEG7-OH is converted to a better leaving group, a tosylate.

-

Protocol:

-

Dissolve Boc-NH-PEG7-OH (1 equivalent) in anhydrous pyridine or DCM with Et₃N.

-

Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.5 equivalents) portion-wise.

-

Stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench with cold water and extract with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄ and purify by column chromatography to yield Boc-NH-PEG7-OTs.

-

Step 3a: Nucleophilic Substitution with a Propionate Precursor

-

Reaction: The tosylate is displaced by a cyanide anion, which can then be hydrolyzed to a carboxylic acid.

-

Protocol:

-

Dissolve Boc-NH-PEG7-OTs (1 equivalent) in a polar aprotic solvent like DMSO or DMF.

-

Add sodium cyanide (NaCN) (2.0 equivalents).

-

Heat the reaction to 60-80 °C and stir for 12-24 hours.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The resulting nitrile (Boc-NH-PEG7-CH₂CN) is then hydrolyzed by heating with aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) to yield Boc-NH-PEG7-propionic acid.

-

Step 4: Deprotection of the Amine

-

Reaction: The Boc protecting group is removed under acidic conditions.

-

Protocol:

-

Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA v/v).

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt (H₃N⁺-PEG7-propionic acid) can be used directly or neutralized.

-

Step 5: Conversion of Amine to Thiol

-

Reaction: The primary amine is first converted to a hydroxyl group via diazotization, which is then converted to a thiol.

-

Protocol (Diazotization):

-

Dissolve the amine intermediate in dilute sulfuric acid (H₂SO₄) and cool to 0 °C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.

-

Stir for 1 hour at 0 °C.

-

Gently warm the solution to room temperature and then to 50-60 °C to facilitate the conversion of the diazonium salt to the alcohol (HO-PEG7-propionic acid).

-

-

Protocol (Hydroxyl to Thiol):

-

The resulting alcohol is tosylated as described in Step 2a .

-

The tosylate (Tos-O-PEG7-propionic acid) is then reacted with potassium thioacetate (KSAc) in DMF at room temperature to form the thioacetate ester (Ac-S-PEG7-propionic acid).

-

The thioacetate is hydrolyzed to the free thiol by treatment with a mild base such as ammonium hydroxide (NH₄OH) or dilute NaOH in an oxygen-free environment to prevent disulfide formation.

-

Quantitative Data

The following table summarizes expected yields for the key transformations based on similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Transformation | Expected Yield (%) | Purity (%) | Analytical Method |

| 1. Amine Protection | Amine to Boc-carbamate | > 90 | > 95 | NMR, LC-MS |

| 2a. Tosylation | Hydroxyl to Tosylate | 85 - 95 | > 95 | NMR, LC-MS |

| 3a. Cyanide Substitution | Tosylate to Nitrile | 70 - 85 | > 90 | NMR, IR, LC-MS |

| 3a. Nitrile Hydrolysis | Nitrile to Carboxylic Acid | 60 - 80 | > 95 | NMR, LC-MS |

| 4. Boc Deprotection | Boc-carbamate to Amine | > 95 (quantitative) | > 95 | NMR, LC-MS |

| 5. Diazotization & Hydrolysis | Amine to Hydroxyl | 50 - 70 | > 90 | NMR, LC-MS |

| 5. Thioacetate Formation & Hydrolysis | Hydroxyl to Thiol | 60 - 80 (over 2 steps) | > 95 | NMR, LC-MS, Ellman's Test |

Characterization and Quality Control

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure at each step, verifying the presence of key functional groups and the PEG backbone.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry will confirm the molecular weight of the intermediates and the final product.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is crucial for assessing the purity of the final product.

-

Ellman's Test: This colorimetric assay can be used to quantify the concentration of the free thiol group in the final product.

Safety and Handling

-

Acryloyl chloride and p-toluenesulfonyl chloride are corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and a cyanide antidote kit should be available. Acidic conditions must be avoided to prevent the formation of hydrogen cyanide gas.

-

Trifluoroacetic acid is highly corrosive. Handle with care.

-

Thiophenols have a strong, unpleasant odor and are toxic. Handle in a fume hood.

-

Solvents such as DCM, DMF, and pyridine are hazardous and should be handled appropriately.

This guide provides a robust framework for the synthesis of Thiol-PEG7-propionic acid. It is essential to consult the primary literature for more detailed procedures and to adapt the protocols as needed for specific laboratory conditions.

An In-depth Technical Guide to HS-PEG7-Linker: Physical and Chemical Characteristics for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the heterobifunctional linker, HS-PEG7-Linker, also known as Thiol-PEG7-Amine. This linker, featuring a terminal thiol group and a primary amine separated by a seven-unit polyethylene glycol (PEG) chain, is a valuable tool in bioconjugation, drug delivery, and surface modification. This document details its physicochemical properties, provides experimental protocols for its characterization and application, and visualizes its role in relevant biological pathways and experimental workflows.

Introduction

Polyethylene glycol (PEG) linkers have become indispensable in the fields of biotechnology and pharmaceutical sciences. Their inherent properties, such as hydrophilicity, biocompatibility, and low immunogenicity, make them ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and the functionalization of nanoparticles.[1][2][3] The HS-PEG7-Linker, with its defined chain length and dual-reactive ends, offers precise control over the architecture of complex biomolecular constructs. The thiol (-SH) group provides a reactive handle for conjugation to maleimides or for anchoring to gold surfaces, while the primary amine (-NH2) group allows for straightforward coupling to carboxylic acids or activated esters.[4]

Physical and Chemical Characteristics

The HS-PEG7-Linker is a versatile molecule with properties that make it suitable for a variety of bioconjugation strategies. A summary of its key physical and chemical characteristics is presented below.

Structure and Nomenclature

-

Systematic Name: 1-Amino-23-mercapto-3,6,9,12,15,18,21-heptaoxatricosane

-

Common Synonyms: HS-PEG7-Amine, Thiol-PEG7-Amine, HS-(CH2CH2O)7-CH2CH2NH2

-

Chemical Formula: C16H35NO7S

-

Molecular Weight: 385.52 g/mol

Physicochemical Properties

A compilation of the key physicochemical properties of HS-PEG7-Linker is provided in Table 1. These values are critical for designing and executing successful conjugation and purification procedures.

Table 1: Physical and Chemical Properties of HS-PEG7-Linker

| Property | Value | Reference/Note |

| Appearance | Colorless to light yellow liquid or semi-solid | Based on data for similar short-chain PEG amines. |

| Solubility | ||

| Water | Soluble | PEG linkers are generally water-soluble. |

| DMSO | ≥ 100 mg/mL | Based on solubility data for similar PEG-amine compounds. |

| DMF | Soluble | General solvent for PEG compounds. |

| Storage Conditions | Store at -20°C, protect from light and moisture. Handle under inert gas. | To prevent oxidation of the thiol group and degradation of the amine. |

| Reactivity | ||

| Thiol | Reacts with maleimides, haloacetamides, and gold surfaces. | The thiol group is a strong nucleophile that readily participates in Michael addition reactions with maleimides and can form stable dative bonds with gold. |

| Amine | Reacts with activated esters (e.g., NHS esters) and carboxylic acids. | The primary amine is a nucleophile that can acylate to form stable amide bonds. This reaction is commonly facilitated by coupling agents like EDC and NHS. |

| Stability | Stable under neutral to slightly acidic conditions. | The thiol group is susceptible to oxidation at higher pH, forming disulfides. The ether linkages of the PEG chain are generally stable. The stability of the maleimide-thiol adduct is pH-dependent, with hydrolysis of the maleimide ring occurring at pH > 8.0. |

Experimental Protocols

This section provides detailed methodologies for the characterization and application of HS-PEG7-Linker.

Characterization Protocols

-

Objective: To confirm the chemical structure and purity of HS-PEG7-Linker.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6).

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Chemical Shifts (δ, ppm) in CDCl₃ (Predicted):

-

~1.35 (t, 1H, -SH)

-

~2.70 (q, 2H, -CH₂-SH)

-

~2.85 (t, 2H, -CH₂-NH₂)

-

~3.5-3.7 (m, 28H, -O-CH₂-CH₂-O-)

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Chemical Shifts (δ, ppm) in CDCl₃ (Predicted):

-

~24.5 (-CH₂-SH)

-

~41.5 (-CH₂-NH₂)

-

~70.0-73.0 (-O-CH₂-CH₂-O-)

-

-

-

Objective: To determine the molecular weight and confirm the identity of HS-PEG7-Linker.

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: Prepare a dilute solution of the linker in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Analysis:

-

Acquire a full scan mass spectrum in positive ion mode.

-

Expected m/z: [M+H]⁺ ≈ 386.23

-

Fragmentation Pattern (Predicted): The fragmentation of PEG chains typically involves the cleavage of the C-O and C-C bonds of the ethylene glycol units, resulting in a series of fragment ions separated by 44 Da (the mass of an ethylene glycol unit). The presence of the thiol and amine groups will also influence fragmentation, with potential α-cleavage adjacent to these functional groups.

-

-

Objective: To assess the purity of HS-PEG7-Linker.

-

System: Reversed-phase HPLC (RP-HPLC) with a C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detector at 214 nm or an Evaporative Light Scattering Detector (ELSD).

-

Procedure:

-

Dissolve the sample in the initial mobile phase.

-

Inject the sample onto the column.

-

Run a linear gradient from low to high organic phase concentration over 20-30 minutes.

-

The purity is determined by the relative area of the main peak.

-

Application Protocols

-

Objective: To conjugate HS-PEG7-Linker to a maleimide-functionalized molecule (e.g., a protein or peptide).

-

Materials:

-

HS-PEG7-Linker

-

Maleimide-containing molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 6.5-7.5.

-

Degassing equipment or inert gas (e.g., nitrogen or argon).

-

-

Procedure:

-

Dissolve the maleimide-containing molecule in the degassed reaction buffer.

-

If the molecule contains disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

-

Dissolve HS-PEG7-Linker in the reaction buffer.

-

Add a 10- to 20-fold molar excess of the HS-PEG7-Linker solution to the maleimide-containing molecule solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the conjugate using size-exclusion chromatography or dialysis to remove excess linker.

-

-

Objective: To conjugate HS-PEG7-Linker to a molecule containing a carboxylic acid.

-

Materials:

-

HS-PEG7-Linker

-

Carboxylic acid-containing molecule

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: PBS, pH 7.2-7.5.

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching solution (e.g., hydroxylamine).

-

-

Procedure:

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

Dissolve HS-PEG7-Linker in the Coupling Buffer.

-

Add the activated carboxylic acid solution to the HS-PEG7-Linker solution.

-

Incubate the reaction for 2 hours at room temperature.

-

Quench the reaction by adding the quenching solution.

-

Purify the conjugate using an appropriate chromatographic method.

-

Applications in Drug Development

HS-PEG7-Linker is a key component in the synthesis of advanced therapeutics, particularly in the field of targeted protein degradation and drug delivery.

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. HS-PEG7-Linker can be utilized in PROTAC synthesis, where its thiol and amine functionalities allow for the sequential or convergent attachment of the two ligands.

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

ARV-110 is a PROTAC that targets the Androgen Receptor (AR) for degradation and has shown promise in the treatment of prostate cancer. Although ARV-110 does not specifically use an HS-PEG7-Linker, its mechanism serves as an excellent example of a PROTAC's signaling pathway. ARV-110 recruits the E3 ligase Cereblon (CRBN) to the AR, leading to its degradation and the subsequent downregulation of AR-dependent gene transcription, which is crucial for the growth of prostate cancer cells.

References

Navigating the Safety Profile of HS-Peg7-CH2CH2cooh: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker HS-Peg7-CH2CH2cooh, a thiol-terminated polyethylene glycol (PEG) with a propionic acid end group, is a valuable tool in bioconjugation, drug delivery, and nanotechnology. Understanding its safety profile is paramount for its responsible handling and application in research and development. This technical guide provides an in-depth overview of the safety data sheet (SDS) information for this compound, based on an analysis of its constituent chemical moieties. Due to the absence of a specific SDS for this novel compound, this guide synthesizes data from related molecules, including polyethylene glycols, thiols, and carboxylic acids, to provide a comprehensive safety assessment.

Hazard Identification and Classification

This compound is not currently classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, based on the hazardous properties of its functional groups—the thiol (-SH) and the carboxylic acid (-COOH)—it is prudent to handle this compound with care. The primary potential hazards are anticipated to be skin and eye irritation.

Table 1: Inferred GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |

Toxicological Data

Quantitative toxicological data for this compound is not available. The following table summarizes data for related compounds to provide an estimated toxicological profile.

Table 2: Toxicological Data for Related Compounds

| Substance | Test | Route | Species | Value | Reference |

| Polyethylene Glycol 400 | LD50 | Oral | Rat | > 50,000 mg/kg | [1] |

| Propionic Acid | LD50 | Oral | Rat | 2600 mg/kg | [2] |

| Propionic Acid | LC50 | Inhalation | Rat | > 19.7 mg/L (1 hr) | [2] |

| Propionic Acid | LD50 | Dermal | Rabbit | 500 mg/kg | [2] |

The high LD50 value for polyethylene glycol suggests low acute oral toxicity for the PEG component of the molecule. Propionic acid, while having a higher toxicity, is present as a terminal group and its contribution to the overall toxicity of the larger PEGylated molecule is expected to be attenuated.

First Aid Measures

In the event of exposure to this compound, the following first aid measures are recommended:

-

After inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.

-

After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue rinsing. Seek immediate medical attention.

-

After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ensure adequate ventilation in the handling area.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Standard toxicological assessments are performed according to OECD guidelines. The following are detailed methodologies for key experiments relevant to assessing the safety of a novel chemical like this compound.

Acute Oral Toxicity - OECD 420 (Fixed Dose Procedure) This method is used to assess the acute toxic effects of a substance when administered orally.[3]

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Acute Eye Irritation/Corrosion - OECD 405 This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Animal Selection: Healthy, adult albino rabbits are typically used.

-

Dose Administration: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation and scored for corneal opacity, iritis, conjunctival redness, and chemosis.

-

Reversibility: If effects are present at 72 hours, observations continue for up to 21 days to assess reversibility.

Skin Sensitization - OECD 406 (Guinea Pig Maximisation Test) This test is designed to assess the potential of a substance to induce skin sensitization.

-

Animal Selection: Young, healthy albino guinea pigs are used.

-

Induction Phase:

-

Day 0: Intradermal injections of the test substance (with and without adjuvant) and adjuvant alone are made in the scapular region.

-

Day 7: A topical application of the test substance is applied to the same site.

-

-

Challenge Phase:

-

Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank.

-

-

Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

Visualizations

The following diagrams illustrate the logical workflow for safety assessment and a potential signaling pathway related to the biological activity of thiol-containing compounds.

Caption: Figure 1. Safety Assessment Workflow for a Novel Chemical

Caption: Figure 2. Simplified Thiol-Mediated Oxidative Stress Pathway

Conclusion

While a specific Safety Data Sheet for this compound is not publicly available, a comprehensive safety assessment can be inferred by examining its constituent chemical moieties. The polyethylene glycol backbone suggests low overall toxicity. However, the presence of the terminal thiol and carboxylic acid groups necessitates careful handling to avoid potential skin and eye irritation. Researchers and drug development professionals should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment and adequate ventilation. For definitive safety and toxicological data, it is recommended to commission specific studies following established OECD guidelines. This proactive approach to safety ensures the responsible and effective utilization of this versatile chemical linker in advancing scientific research and therapeutic development.

References

An In-depth Technical Guide to the Applications of Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, detailing their core applications, the quantitative impact of their structural properties, and the experimental protocols for their use. These versatile molecules are instrumental in advancing modern therapeutics by enabling the precise conjugation of different molecular entities, thereby enhancing their efficacy and safety profiles.

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene glycol with two distinct reactive functional groups at their termini.[1][2] This dual-reactivity allows for the specific and sequential attachment of two different molecules, such as a targeting antibody and a cytotoxic drug.[1] The PEG component itself imparts several beneficial properties to the resulting bioconjugate, including:

-

Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules in aqueous environments, which is crucial for drug formulation and administration.[3][4]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the conjugated molecule, reducing its recognition by the immune system and thus lowering the potential for an immune response.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs its circulation half-life. This "stealth" effect shields the molecule from enzymatic degradation.

-

Precise Spatial Control: The length of the PEG chain can be precisely controlled, allowing for the optimization of the distance between the two conjugated molecules to maintain their biological activity.

Key Applications in Drug Development

Heterobifunctional PEG linkers are integral to the development of several advanced therapeutic modalities.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional PEG linkers are critical in connecting the antibody to the drug payload. The linker's stability in circulation and its ability to release the drug at the target site are paramount for ADC efficacy and safety. The inclusion of PEG in the linker can improve the ADC's pharmacokinetic profile and allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.

The length of the PEG linker significantly influences the properties of the ADC. Longer PEG chains can lead to improved in vivo efficacy and a longer plasma half-life, though sometimes at the cost of decreased in vitro cytotoxicity.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents that induce the degradation of specific target proteins. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. Heterobifunctional PEG linkers are often used to synthesize PROTACs, providing the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker's properties can influence the stability and cellular permeability of the PROTAC.

Nanoparticle Drug Delivery

PEG linkers are widely used to functionalize the surface of nanoparticles, such as liposomes and polymeric nanoparticles, for targeted drug delivery. The PEG layer creates a "stealth" coating that helps the nanoparticles evade the immune system, prolonging their circulation time and allowing for greater accumulation in tumor tissues. Heterobifunctional PEG linkers enable the attachment of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface to enhance specific delivery to target cells. They can also be used to attach drugs to the nanoparticle surface.

Surface Modification and Biomaterial Engineering

Heterobifunctional PEG linkers are employed to modify the surfaces of medical devices and biomaterials to improve their biocompatibility. PEGylation can reduce non-specific protein adsorption, which is a common cause of adverse reactions to implanted materials. In tissue engineering, PEG-based hydrogels can be formed using heterobifunctional linkers for applications such as 3D cell culture and controlled drug release. The ability to conjugate biomolecules to the hydrogel scaffold allows for the creation of functionalized biomaterials that can direct cellular behavior.

Quantitative Data on PEG Linker Performance

The choice of PEG linker length is a critical parameter in the design of bioconjugates. The following tables summarize quantitative data on the impact of PEG linker length on key performance metrics of ADCs.

Table 1: Impact of PEG Linker Length on ADC Clearance

| Linker | ADC Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~12 |

| PEG4 | ~8 |

| PEG8 | ~5 |

Data adapted from a comparative study on ADCs with different PEG lengths.

Table 2: Influence of PEG Linker Length on the Half-Life of Affibody-Drug Conjugates

| Conjugate | Half-life (min) | Fold Extension vs. No PEG |

| HM (No PEG) | 19.6 | 1.0 |

| HP4KM (4 kDa PEG) | 49.2 | 2.5 |

| HP10KM (10 kDa PEG) | 219.0 | 11.2 |

Data from a study on affibody-based miniaturized ADCs.

Table 3: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linker Lengths

| Conjugate | Fold Reduction in Cytotoxicity vs. No PEG |

| HP4KM (4 kDa PEG) | 4.5 |

| HP10KM (10 kDa PEG) | 22 |

Data from a study on affibody-based miniaturized ADCs.

Experimental Protocols

This section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers.

General Workflow for Bioconjugation

The following diagram illustrates a general workflow for a two-step bioconjugation reaction using a heterobifunctional PEG linker.

Caption: General workflow for a two-step bioconjugation.

Protocol 1: Antibody-Drug Conjugation using an NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a thiol-containing drug to an antibody using an N-hydroxysuccinimide (NHS) ester-PEG-Maleimide linker.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-PEG-Maleimide linker

-

Thiol-containing drug molecule

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Size-exclusion chromatography (SEC) column

-

Quenching reagent (e.g., Tris or cysteine)

Procedure:

-

Reaction of Antibody with NHS-PEG-Maleimide: a. Prepare a stock solution of the NHS-PEG-Maleimide linker in DMSO or DMF immediately before use. b. Adjust the pH of the antibody solution to 7.5-8.5 if necessary to facilitate the reaction with the NHS ester. c. Add the linker solution to the antibody solution at a desired molar excess (e.g., 5:1 to 20:1 linker to antibody). d. Incubate the reaction for 1-2 hours at room temperature. e. Remove the excess, unreacted linker using a desalting column or dialysis.

-

Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Drug: a. Add the thiol-containing drug to the purified maleimide-activated antibody solution. A slight molar excess of the drug is typically used. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. c. Quench any unreacted maleimide groups by adding a sulfhydryl-containing reagent like cysteine.

-

Purification of the Final ADC: a. Purify the final antibody-drug conjugate using SEC to remove unreacted drug and other small molecules.

Protocol 2: Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester Linker

This protocol outlines the conjugation of an azide-containing molecule to a protein using a Dibenzocyclooctyne (DBCO)-PEG-NHS Ester linker.

Materials:

-

Protein with available primary amines in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG-NHS Ester linker

-

Azide-containing molecule

-

Anhydrous DMSO or DMF

-

Desalting column

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

-

Labeling of Protein with DBCO-PEG-NHS Ester: a. Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use. b. Add the linker solution to the protein solution. c. Incubate the reaction for 1-2 hours at room temperature. d. Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0, to react with any unreacted NHS ester. e. Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column.

-

Conjugation with Azide-Containing Molecule: a. Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purification of the Final Conjugate: a. Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Characterization of Bioconjugates

Size-Exclusion Chromatography (SEC-HPLC):

-

Purpose: To assess the purity of the conjugate and separate the monomeric form from aggregates and fragments.

-

Method:

-

Column: A suitable SEC column (e.g., TSKgel G3000SWxl).

-

Mobile Phase: Phosphate buffer with NaCl.

-

Detection: UV at 280 nm.

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the conjugate and determine the drug-to-antibody ratio (DAR).

-

Techniques: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: For unambiguous structural confirmation of the linker and the final conjugate, verifying the integrity of the terminal functional groups.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key conceptual relationships in the application of heterobifunctional PEG linkers.

Mechanism of Action for an Antibody-Drug Conjugate

This diagram shows the pathway of an ADC from administration to cell killing.

Caption: Pathway of an ADC from administration to cell death.

Functionalization of a Nanoparticle for Targeted Drug Delivery

This diagram illustrates the logical steps in creating a targeted nanoparticle using a heterobifunctional PEG linker.

Caption: Workflow for nanoparticle functionalization.

Conclusion

Heterobifunctional PEG linkers are indispensable tools in modern drug development and biomedical research. Their unique properties enable the creation of sophisticated bioconjugates with improved therapeutic indices. The ability to tune the length and chemistry of the PEG linker provides a powerful means to optimize the performance of ADCs, PROTACs, and nanoparticle-based delivery systems. Careful consideration of the linker's characteristics and the application of robust bioconjugation and characterization protocols are essential for the successful development of next-generation therapeutics.

References

An In-depth Technical Guide to the Role of Thiol and Carboxyl Groups in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and pharmaceutical development, bioconjugation stands as a cornerstone technology, enabling the precise coupling of biomolecules to create novel therapeutics, diagnostics, and research tools. Among the diverse array of chemical strategies, the selective modification of thiol and carboxyl groups represents two of the most robust and widely utilized approaches. This technical guide provides an in-depth exploration of the chemistry, applications, and comparative advantages of targeting these functional groups for the covalent modification of proteins, antibodies, and other biomolecules.

The Chemistry of Thiol and Carboxyl Groups in a Biological Context

Thiol (or sulfhydryl) groups, primarily found on cysteine residues, and carboxyl groups, present on aspartic acid, glutamic acid, and the C-terminus of polypeptide chains, offer unique chemical handles for bioconjugation. Their distinct reactivity profiles allow for orthogonal and site-specific modification strategies, crucial for preserving the biological activity of the parent molecules.

Thiol groups are highly nucleophilic, particularly in their deprotonated thiolate form, making them excellent targets for electrophilic reagents. The relatively low abundance of free thiols on the surface of most proteins allows for a higher degree of site-selectivity in conjugation reactions.[1][2]

Carboxyl groups , while abundant, are less nucleophilic and require activation to react with nucleophiles, most commonly primary amines. This activation step provides a point of control in the conjugation process.

Thiol-Reactive Bioconjugation: The Michael Addition

The most prevalent strategy for targeting thiol groups is the Michael addition reaction, where a thiol reacts with an α,β-unsaturated carbonyl compound, such as a maleimide.[3][4] This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (typically pH 6.5-7.5).[3] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, highlighting its high chemoselectivity.

The resulting thioether bond is generally stable, although it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols. This potential for bond reversal is a critical consideration in the design of stable bioconjugates, especially for in vivo applications. Recent advancements have led to the development of maleimide derivatives that form more stable linkages to mitigate this issue.

References

- 1. Frontiers | Post-Translational Modifications of Proteins in Cytosolic Nucleic Acid Sensing Signaling Pathways [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols for HS-Peg7-CH2CH2cooh Conjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the conjugation of the heterobifunctional linker, HS-Peg7-CH2CH2cooh, to proteins. This linker possesses a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 7-unit polyethylene glycol (PEG) spacer. This dual functionality allows for a versatile, two-step conjugation strategy, making it a valuable tool in bioconjugation for applications such as antibody-drug conjugates (ADCs), protein modification, and targeted drug delivery.[1][][3] The PEG spacer enhances the solubility and stability of the resulting conjugate.[4][5]

The general strategy involves activating the carboxylic acid group for reaction with primary amines (e.g., lysine residues or the N-terminus) on the protein. This leaves the thiol group available for subsequent conjugation to another molecule of interest.

Principle of the Reaction

The conjugation process is a two-step procedure:

-

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

-

Conjugation to Protein Amines: The resulting amine-reactive PEG linker is then introduced to the protein solution. The NHS ester reacts with primary amine groups on the protein surface to form stable amide bonds.

This process results in a protein-PEG conjugate where the terminal thiol group of the PEG linker is available for further modification.

Experimental Protocols

Materials and Equipment

-

This compound

-

Protein of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns or dialysis cassettes for purification

-

Spectrophotometer (for protein concentration determination)

-

SDS-PAGE system

-

HPLC system (for characterization)

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of the PEG linker to an NHS ester.

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

-

-

Activation Reaction:

-

In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS).

-

Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active this compound-NHS ester.

-

Protocol 2: Conjugation of Activated PEG Linker to Protein

This protocol outlines the conjugation of the activated PEG linker to the primary amines of the target protein.

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Avoid buffers containing primary amines like Tris.

-

-

Conjugation Reaction:

-

Add the freshly prepared, activated this compound-NHS ester solution to the protein solution. A molar excess of 10- to 50-fold of the crosslinker over the protein is generally recommended. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester groups.

-

Incubate for an additional 15 minutes at room temperature.

-

Protocol 3: Purification of the PEGylated Protein

Purification is crucial to remove excess PEG linker and other reaction components.

-

Purification Method Selection:

-

Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted PEG linker and byproducts.

-

Ion Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on changes in their surface charge. It can also be effective in separating positional isomers.

-

Dialysis: This method can reduce the concentration of smaller molecular weight impurities but may not completely remove them.

-

-

General Purification Procedure (using SEC):

-

Equilibrate a desalting column with an appropriate buffer (e.g., PBS).

-

Apply the quenched reaction mixture to the column.

-

Elute the protein-PEG conjugate according to the manufacturer's instructions.

-

Collect the fractions containing the purified conjugate.

-

Characterization of the PEGylated Protein

-

SDS-PAGE: To confirm the increase in molecular weight of the protein after PEGylation.

-

HPLC: To assess the purity of the conjugate and quantify the degree of PEGylation.

-

Mass Spectrometry: To determine the precise mass of the conjugate and confirm the number of PEG chains attached.

Quantitative Data Summary

| Parameter | Recommended Range | Reference |

| Protein Concentration | 1 - 10 mg/mL | |

| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | |

| Reaction pH | 7.2 - 7.5 | |

| Reaction Time (Amine Conjugation) | 30 min (RT) to 2 hours (4°C) | |

| EDC/NHS Molar Excess | 1.1 equivalents |

Visualizations

Caption: Workflow for protein conjugation with this compound.

Caption: Chemical reaction pathway for amine-reactive PEGylation.

References

Application Notes and Protocols: Functionalization of Gold Nanoparticles with HS-PEG7-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization. The attachment of bifunctional ligands, such as hetero-bifunctional polyethylene glycol (PEG), is crucial for their application in drug delivery, diagnostics, and therapeutics. PEGylation enhances the colloidal stability of AuNPs, reduces non-specific protein adsorption, and prolongs their circulation time in vivo.[1][2] The terminal functional group on the PEG linker, in this case, a carboxylic acid (-COOH), provides a versatile handle for the subsequent conjugation of targeting moieties, therapeutic agents, or imaging probes through well-established bioconjugation chemistries.[2]

This document provides a detailed protocol for the attachment of HS-PEG7-CH2CH2COOH, a thiol-terminated polyethylene glycol with a carboxylic acid end group, to gold nanoparticles. The protocol covers the ligand exchange process, purification of the functionalized nanoparticles, and their characterization.

Principle of Attachment

The functionalization of gold nanoparticles with this compound is primarily achieved through the strong and spontaneous formation of a covalent bond between the sulfur atom of the thiol group (-SH) and the gold surface.[3] This process, known as chemisorption, results in the formation of a self-assembled monolayer (SAM) of the PEG linker on the nanoparticle surface. The carboxylic acid groups at the distal end of the PEG chains are then exposed to the surrounding solvent, rendering the nanoparticles functional for further modifications.

Experimental Protocols

Materials and Equipment

-

Gold nanoparticles (AuNPs) of the desired core size (e.g., 20 nm) in citrate buffer

-

This compound

-

Deionized (DI) water (18.2 MΩ·cm)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol

-

Vortex mixer

-

Centrifuge capable of reaching >14,000 x g

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements

-

Transmission Electron Microscope (TEM) (optional, for core size and morphology confirmation)

Protocol for Functionalization of Gold Nanoparticles

This protocol is adapted for the functionalization of 1 mL of a 1 nM solution of 20 nm AuNPs. Adjustments may be necessary for different nanoparticle sizes or concentrations.

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in DI water at a concentration of 1 mg/mL.

-

Further dilute the stock solution to the desired working concentrations to achieve the target molar ratios of PEG to AuNPs. Molar ratios ranging from 1000:1 to 5000:1 (PEG:AuNP) are a good starting point for optimization.[4]

-

-

Ligand Exchange Reaction:

-

To 1 mL of the AuNP solution, add the desired volume of the this compound working solution to achieve the target molar ratio.

-

Immediately vortex the mixture for 30 seconds to ensure homogeneous mixing.

-

Incubate the reaction mixture at room temperature for at least 24 hours with gentle stirring or occasional vortexing to allow for the complete formation of the self-assembled monolayer.

-

-

Purification of Functionalized AuNPs:

-

After incubation, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 14,000 x g for 20 minutes for ~20 nm AuNPs). The exact speed and time may need to be optimized based on the nanoparticle size and the degree of PEGylation.

-

Carefully remove the supernatant, which contains excess, unbound this compound.

-

Resuspend the nanoparticle pellet in 1 mL of DI water or PBS by gentle vortexing or sonication.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound ligands.

-

-

Storage:

-

After the final wash, resuspend the purified HS-PEG7-COOH functionalized AuNPs in a suitable buffer (e.g., PBS) for storage at 4°C.

-

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful attachment of the PEG linker and to assess the properties of the functionalized nanoparticles.

| Parameter | Method | Expected Outcome |

| Surface Plasmon Resonance (SPR) | UV-Vis Spectroscopy | A slight red-shift (2-5 nm) in the SPR peak wavelength after functionalization, is indicative of a change in the local refractive index around the nanoparticles. |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter compared to the bare AuNPs, confirming the presence of the PEG layer. The magnitude of the increase will depend on the PEG chain length and grafting density. |

| Zeta Potential | DLS with an electrode | A shift to a more negative zeta potential due to the presence of the terminal carboxylic acid groups, especially at neutral or basic pH. |

| Colloidal Stability | DLS or UV-Vis in high salt buffer | Enhanced stability in high salt concentration (e.g., 1 M NaCl) compared to unfunctionalized, citrate-capped AuNPs, which would aggregate and cause a color change and a significant broadening of the SPR peak. |

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the functionalization of 20 nm gold nanoparticles with HS-PEG-COOH linkers. The exact values for this compound may vary and should be determined experimentally.

| Parameter | Bare AuNPs (Citrate Capped) | HS-PEG-COOH Functionalized AuNPs | Reference |

| SPR Peak (λmax) | ~520 nm | ~522-525 nm | |

| Hydrodynamic Diameter (Z-average) | ~25-30 nm | ~35-50 nm | |

| Zeta Potential (at pH 7.4) | ~ -30 to -50 mV | ~ -40 to -60 mV | |

| Optimal Molar Ratio (PEG:AuNP) | N/A | 1000:1 to 5000:1 | |

| Ligand Density (molecules/nm²) | N/A | ~4-6 molecules/nm² |

Visualizations

Caption: Experimental workflow for the functionalization of gold nanoparticles.

Caption: Structure of an HS-PEG7-COOH functionalized gold nanoparticle.

Further Applications: Bioconjugation

The terminal carboxylic acid groups on the PEGylated gold nanoparticles can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a stable amine-reactive NHS ester, which can then be used to covalently attach primary amine-containing molecules such as proteins, peptides, antibodies, or small molecule drugs. This subsequent conjugation step opens up a vast array of possibilities for targeted drug delivery, bio-imaging, and diagnostic applications.

References

- 1. Well-Characterized Polyethyleneimine-/Carboxylated-Polyethylene-Glycol-Functionalized Gold Nanoparticles as Prospective Nanoscale Control Materials for In Vitro Cell Viability Assays: Particle Characterization and Toxicity Tests in Eight Mammalian Cell Lines [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. hysz.nju.edu.cn [hysz.nju.edu.cn]

Application Notes & Protocols: EDC-NHS Coupling for HS-PEG7-CH2CH2COOH

Document ID: ANP-PEG7-2025 Revision: 1.0 For Research Use Only.

Introduction

This document provides a detailed protocol for the covalent conjugation of HS-PEG7-CH2CH2COOH to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This compound is a heterobifunctional linker, featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group separated by a 7-unit polyethylene glycol (PEG) spacer.

The protocol focuses on the activation of the carboxylic acid group. This chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds between a carboxyl group and a primary amine.[1] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[2][3][4] This intermediate is susceptible to hydrolysis in aqueous solutions.[5] The addition of NHS or its water-soluble analog, Sulfo-NHS, reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with a primary amine on a target molecule (e.g., protein, peptide, or antibody) to form a covalent amide bond. The use of NHS or Sulfo-NHS significantly improves coupling efficiency.

This two-step process is preferred as it allows for better control over the reaction and can minimize undesirable side reactions, such as intramolecular crosslinking of biomolecules that contain both carboxyl and amine groups.

Reaction Principle & Workflow

The coupling process involves two main stages:

-

Activation: The carboxyl group of this compound is activated by EDC in the presence of NHS to form an amine-reactive NHS ester.

-

Conjugation: The NHS-activated PEG linker is then introduced to the amine-containing molecule to form a stable amide bond.

Diagram 1: EDC-NHS Reaction Mechanism

Caption: Chemical pathway for activating a carboxyl group and forming an amide bond.

Diagram 2: Two-Step Experimental Workflow

Caption: A typical workflow for a two-step EDC-NHS coupling experiment.

Materials and Reagents

-

This compound

-

Target molecule with a primary amine (e.g., protein, antibody, peptide)